molecular formula C20H22N2O6S B2942274 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868369-30-6

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2942274
CAS RN: 868369-30-6
M. Wt: 418.46
InChI Key: ZISGXUYYGTVWSY-MRCUWXFGSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material science .


Molecular Structure Analysis

The molecule contains a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has multiple methoxy groups (-OCH3) and an amide group (-CONH2) .


Chemical Reactions Analysis

Benzothiazoles can participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, undergo electrophilic substitution, or participate in cycloaddition reactions .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their functional groups and the biological target. They have been studied for their potential use in photovoltaics or as fluorescent sensors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and environmental release .

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their interesting chemical and physical properties. Future research may explore new synthetic methods, potential applications in material science and medicine, and the environmental impact of these compounds .

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-22-16-12(24-2)7-8-13(25-3)18(16)29-20(22)21-19(23)11-9-14(26-4)17(28-6)15(10-11)27-5/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISGXUYYGTVWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

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